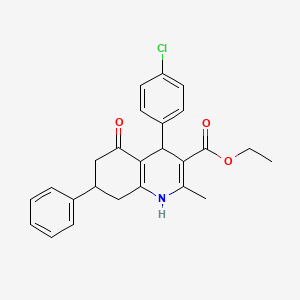![molecular formula C18H29NO2 B5220341 1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5220341.png)
1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. The compound is also known as IMPEP and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine is not fully understood. However, it has been reported to act as a selective inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. The compound has also been reported to exhibit antioxidant activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine have been extensively studied. The compound has been reported to inhibit the production of prostaglandins and leukotrienes, which are involved in inflammation and pain. It has also been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine is its potential use in the treatment of various diseases. The compound has also been reported to exhibit low toxicity in animal studies. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine. One area of research is the development of new synthesis methods that can increase the yield and purity of the compound. Another area of research is the study of the compound's potential use in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, the compound's mechanism of action and its effects on different cell types and tissues need to be further investigated.
Conclusion:
In conclusion, 1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. The compound has been synthesized using various methods and has been extensively studied for its potential use in the treatment of various diseases. The compound's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.
Synthesemethoden
Various methods have been reported for the synthesis of 1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine. One of the most common methods involves the reaction of 5-isopropyl-2-methylphenol with ethylene oxide, followed by the reaction of the resulting product with 2-(2-bromoethyl)pyrrolidine. The product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, anti-inflammatory, and analgesic activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Eigenschaften
IUPAC Name |
1-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-15(2)17-7-6-16(3)18(14-17)21-13-12-20-11-10-19-8-4-5-9-19/h6-7,14-15H,4-5,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUWHSYGOKWZOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCCOCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[2-(5-Isopropyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-17-(3-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5220262.png)
![1-[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B5220265.png)

![N-[4-(1-piperidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5220275.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-hydroxyphenyl)acetamide](/img/structure/B5220281.png)
![4-({1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine](/img/structure/B5220285.png)
![2-({[(3-nitrobenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5220298.png)
![N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B5220306.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide](/img/structure/B5220311.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5220325.png)
![6-amino-4-(2-hydroxy-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5220333.png)


![N-ethyl-2,3-difluoro-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)benzamide](/img/structure/B5220379.png)